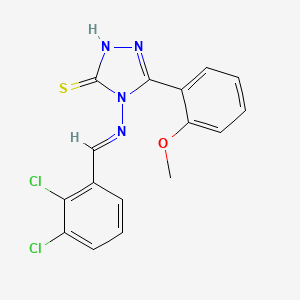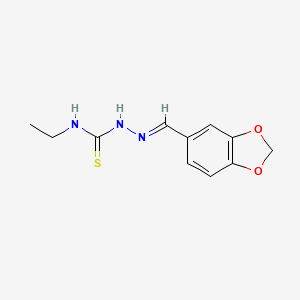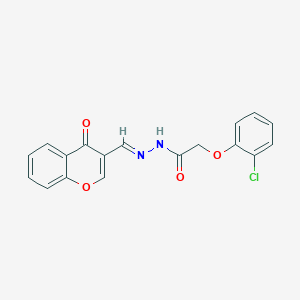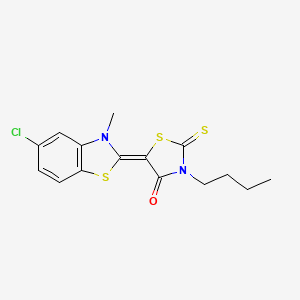
4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a dichlorobenzylidene group and a methoxyphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
准备方法
The synthesis of 4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzylidene group are replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with various carbonyl compounds, forming new carbon-nitrogen bonds and expanding its chemical diversity.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents due to its potential bioactivity.
Medicine: Research has indicated that this compound may possess antimicrobial, antifungal, and anticancer properties, making it a candidate for further investigation in pharmaceutical applications.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical structure and reactivity.
作用机制
The mechanism of action of 4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
相似化合物的比较
When compared to other similar compounds, 4-((2,3-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
4-((2,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Differing by the position of the chlorine atoms on the benzylidene group, which can affect its reactivity and biological activity.
4-((2,3-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol:
4-((2,3-Dichlorobenzylidene)amino)-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol: Substituting the methoxy group with a hydroxyl group, which can alter its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.
属性
CAS 编号 |
478256-59-6 |
|---|---|
分子式 |
C16H12Cl2N4OS |
分子量 |
379.3 g/mol |
IUPAC 名称 |
4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-13-8-3-2-6-11(13)15-20-21-16(24)22(15)19-9-10-5-4-7-12(17)14(10)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI 键 |
PBEWVRYLGJYDNZ-DJKKODMXSA-N |
手性 SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl |
规范 SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)


![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)



![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)


![{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B12051117.png)

![(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B12051126.png)

